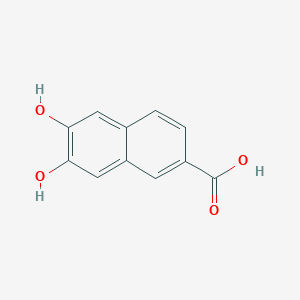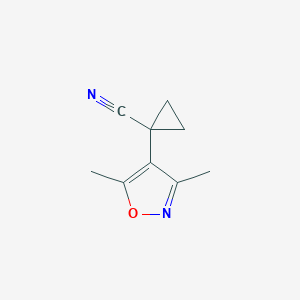
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI), also known as CDI, is a versatile and widely used chemical reagent in organic synthesis. It is a highly reactive and electrophilic compound that has found numerous applications in the preparation of various functionalized organic compounds.
Mecanismo De Acción
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) is a highly reactive and electrophilic compound that reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The reaction mechanism involves the formation of an intermediate acyl imidazole, which is then attacked by the nucleophile to form the final product. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has been shown to be a more efficient coupling reagent than other commonly used reagents, such as carbodiimides and phosphonium salts.
Efectos Bioquímicos Y Fisiológicos
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a chemical reagent in organic synthesis. However, it has been shown to be toxic to aquatic organisms and may cause skin and eye irritation in humans. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) should be handled with care and proper safety precautions should be taken when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has several advantages as a coupling reagent in organic synthesis. It is highly reactive and efficient, and can be used in mild reaction conditions. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) also produces fewer byproducts than other coupling reagents, which simplifies the purification process. However, Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has some limitations, including its high cost and toxicity. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) should be used with caution and proper safety measures should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the use of Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) in scientific research. One potential application is in the synthesis of new pharmaceuticals and natural products. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) could also be used in the preparation of new functionalized organic compounds for use in materials science and nanotechnology. Additionally, further research could be conducted on the biochemical and physiological effects of Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) to better understand its potential risks and hazards.
Métodos De Síntesis
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the isoxazole ring. The resulting compound is then treated with sodium cyanide to form the nitrile group. Other methods include the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with hydroxylamine hydrochloride and sodium cyanide.
Aplicaciones Científicas De Investigación
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has found numerous applications in scientific research, particularly in organic synthesis. It is widely used as a coupling reagent in the synthesis of peptides, nucleotides, and other biologically active molecules. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has also been used in the preparation of various functionalized organic compounds, including lactams, isoxazoles, and pyrazoles. Additionally, Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has been used in the synthesis of natural products and pharmaceuticals, such as taxol and camptothecin.
Propiedades
Número CAS |
116446-25-4 |
|---|---|
Nombre del producto |
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1-(3,5-dimethyl-1,2-oxazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-8(7(2)12-11-6)9(5-10)3-4-9/h3-4H2,1-2H3 |
Clave InChI |
KYAXDLVVACFPCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2(CC2)C#N |
SMILES canónico |
CC1=C(C(=NO1)C)C2(CC2)C#N |
Sinónimos |
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



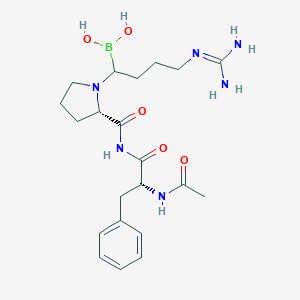
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
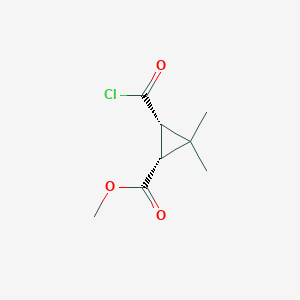
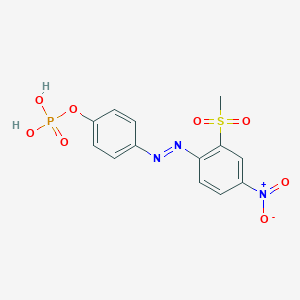

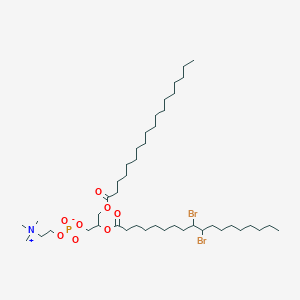
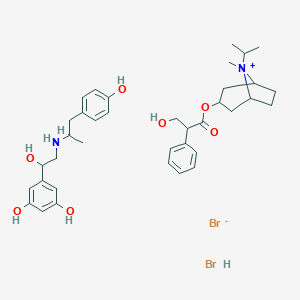


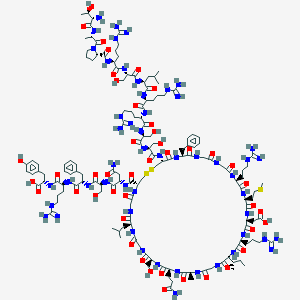
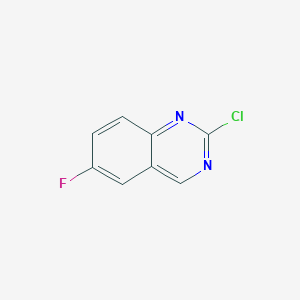
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
